molecular formula C₁₆H₁₄N₂O₆ B018217 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene CAS No. 2426-89-3

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene

Cat. No. B018217
CAS RN: 2426-89-3
M. Wt: 330.29 g/mol
InChI Key: JSBRNDUJBKQPGF-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" often involves multi-step reactions, starting from simpler precursors. Compounds with similar structures, such as benzyloxy substituted benzoates and methoxy substituted pyridines, have been synthesized through various organic reactions including nitration, reduction, cyclization, and alkylation processes. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through steps including substitution, nitration, reduction, cyclization, and chlorination illustrates a method that might be analogous to the synthesis of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography and spectroscopic methods are commonly used to determine the structure. Compounds similar to "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" have been characterized to have monoclinic or triclinic crystal systems with detailed bond lengths and angles that dictate their structural configuration (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical properties of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" would include its reactivity towards various chemical reagents. The presence of benzyloxy and methoxy groups could influence its electron distribution, making it susceptible to nucleophilic attacks or facilitating electrophilic substitution reactions. Studies on related molecules have shown that electron-withdrawing or donating substituents can significantly affect their reactivity and interaction with other molecules (Sivakumar et al., 2010).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystal structure, are determined by the molecular structure of the compound. For instance, the crystal structure analysis of similar compounds provides insights into the molecular arrangement and intermolecular forces that influence their physical state and stability under various conditions (Conturo & Jeffrey, 1982).

Chemical Properties Analysis

The chemical properties include the compound’s reactivity, stability under different chemical environments, and potential for undergoing various chemical reactions. The electron-donating methoxy and electron-withdrawing nitro groups in "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" would play a significant role in its chemical behavior, affecting its interaction with nucleophiles and electrophiles alike. The analysis of similar compounds provides a foundation for predicting the chemical behavior of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene" (Zlotin et al., 2000).

Scientific Research Applications

Luminescence Enhancement in Lanthanide Complexes

A study explored the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates to test the influence of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on photophysical properties. The research found that electron-releasing substituents on 4-benzyloxy benzoic acid derivatives increase the electron density of the ligand, which consequently improves the photoluminescence of Tb(3+) complexes. Conversely, electron-withdrawing groups decrease the overall sensitization efficiency of Tb(3+)-centered luminescence due to the dissipation of excitation energy, showcasing the impact of substituent modifications on luminescent properties (Sivakumar et al., 2010).

Allelopathy and Antimicrobial Properties

Compounds with a benzoxazinone skeleton, resembling the structural framework of "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene," have been reported to exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These findings are significant for agricultural sciences, offering potential for natural herbicide development and crop protection strategies (Macias et al., 2006).

Anticancer and Antiangiogenic Activities

A research paper described the design, synthesis, in vitro, and in vivo evaluation of novel 3-arylaminobenzofuran derivatives, highlighting the critical role of methoxy and benzyloxy substituents in determining biological activities. These derivatives demonstrated potent anticancer and antiangiogenic activities, offering insights into the development of new therapeutics targeting cancer and tumor angiogenesis (Romagnoli et al., 2015).

Microwave-Assisted Synthesis for Lignin Model Compounds

Another study focused on the microwave-assisted synthesis of a trimeric lignin model compound containing α-O-4 and β-O-4 linkages, utilizing derivatives related to "4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene." This approach significantly reduced reaction time and improved selectivity and yield, contributing to a better understanding of lignin structure and reactivity (Ouyang et al., 2013).

properties

IUPAC Name

1-methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRNDUJBKQPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene

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